Meta vs. Para Ureido Substitution: Impact on Sulfonyl Fluoride Warhead Geometry
The target compound (CAS 21315-98-0) bears the –SO₂F warhead at the meta (3-) position relative to the ureido-4-nitrobenzyl substituent, whereas its closest positional isomer, 4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride (CAS 21315-99-1), places the warhead at the para (4-) position . In sulfonyl fluoride-based protease inhibitors, the distance and angular relationship between the covalent warhead and the enzyme-recognition substituent directly determine which active-site residue is sulfonylated . QSAR studies on aryl sulfonyl ureido derivatives demonstrate that electrotopological state indices of the sulfur and nitrogen atoms in the sulfonyl-ureido linkage are the dominant correlates of inhibitory potency against multiple MMP isoforms and bacterial collagenase . The meta configuration for CAS 21315-98-0 yields a distinct three-dimensional presentation of the –SO₂F electrophile compared to the para configuration, as evidenced by computed differences in the InChIKey and molecular topology descriptors between the two isomers .
| Evidence Dimension | Aromatic substitution position of –SO₂F warhead relative to ureido linker |
|---|---|
| Target Compound Data | Meta (3-) substitution: –SO₂F at C3, ureido-4-nitrobenzyl at C1 via N at C3 |
| Comparator Or Baseline | CAS 21315-99-1: Para (4-) substitution: –SO₂F at C4, ureido-4-nitrobenzyl at C1 via N at C4; CAS 21322-82-7: –SO₂F at C1, ureido-4-nitrobenzyl at C4, with additional 2-methyl group |
| Quantified Difference | Qualitative difference in molecular geometry; InChIKey differs (YRKRZQSEVHDLPG-UHFFFAOYSA-N for CAS 21315-98-0 vs. distinct key for para isomer). No direct comparative inhibitory data available in public domain. |
| Conditions | Structural comparison based on IUPAC names and computed molecular descriptors (PubChem, ChemSrc) |
Why This Matters
For researchers studying enzyme active-site topology or building covalent inhibitor libraries, the meta-substituted isomer probes a distinct spatial region of the active site that the para isomer cannot access, making the two non-substitutable for structure-based design.
- [1] Gupta SP, Bagaria P, Satuluri VSAK. A QSAR study on aryl sulfonyl amido and ureido derivatives acting as MMP and ChC inhibitors. Letters in Drug Design & Discovery 2007;4(7):512–517. View Source
- [2] Narayanan A, Jones LH. Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science 2015;6:2650–2659. View Source
- [3] PubChem. 2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride – CID 276440, CAS 21322-82-7. InChIKey: GCFHUTPZEVWGKS-UHFFFAOYSA-N. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/276440 (accessed 2026-05-10). View Source
